molecular formula C30H22N4 B14076542 6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole

6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole

Cat. No.: B14076542
M. Wt: 438.5 g/mol
InChI Key: AIUHWVDYJZXCEC-UHFFFAOYSA-N
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Description

6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole is a complex organic compound that belongs to the class of indolo[3,2-a]carbazoles This compound is characterized by its unique structure, which includes two pyridinyl groups and a fused indole-carcazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

    Indolo[3,2-a]carbazole: Shares the core structure but lacks the pyridinyl groups.

    5,12-Dihydroindolo[3,2-a]carbazole: Similar structure but without the dimethyl and pyridinyl substitutions.

Uniqueness: 6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of pyridinyl groups enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C30H22N4

Molecular Weight

438.5 g/mol

IUPAC Name

6,7-dimethyl-5,12-dipyridin-4-ylindolo[3,2-c]carbazole

InChI

InChI=1S/C30H22N4/c1-19-20(2)29-28(24-8-4-6-10-26(24)33(29)21-11-15-31-16-12-21)30-27(19)23-7-3-5-9-25(23)34(30)22-13-17-32-18-14-22/h3-18H,1-2H3

InChI Key

AIUHWVDYJZXCEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C3=CC=CC=C3N2C4=CC=NC=C4)C5=C1C6=CC=CC=C6N5C7=CC=NC=C7)C

Origin of Product

United States

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